

Application Note: Structural Elucidation of Sofosbu-vir Impurity M using NMR Spectroscopy

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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

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Abstract

This document provides a detailed methodology for the structural elucidation of **Sofosbuvir impurity M** using Nuclear Magnetic Resonance (NMR) spectroscopy. Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C, can contain various impurities that require thorough characterization to ensure the safety and efficacy of the final drug product. This application note outlines the use of one- and two-dimensional NMR techniques, including ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC, for the unambiguous identification and structural confirmation of **Sofosbuvir impurity M**. The provided protocols are intended to guide researchers in the analysis of this and structurally related pharmaceutical impurities.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. During its synthesis, several process-related impurities and degradation products can be formed. Regulatory agencies require stringent control and characterization of

these impurities. **Sofosbuvir impurity M** has been identified as a potential process-related impurity.

Chemical Structure of **Sofosbuvir Impurity M**:

- Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
- Molecular Formula: C₂₂H₃₀N₃O₁₀P[1]
- Molecular Weight: 527.46 g/mol [1]
- CAS Number: 2095551-10-1[1]

This document details the application of high-resolution NMR spectroscopy for the complete structural assignment of **Sofosbuvir impurity M**.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

- Sample Weighing: Accurately weigh 5-10 mg of the isolated **Sofosbuvir impurity M**.
- Solvent Selection: Choose a suitable deuterated solvent in which the impurity is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its high solubilizing power for polar molecules.
- Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
- Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

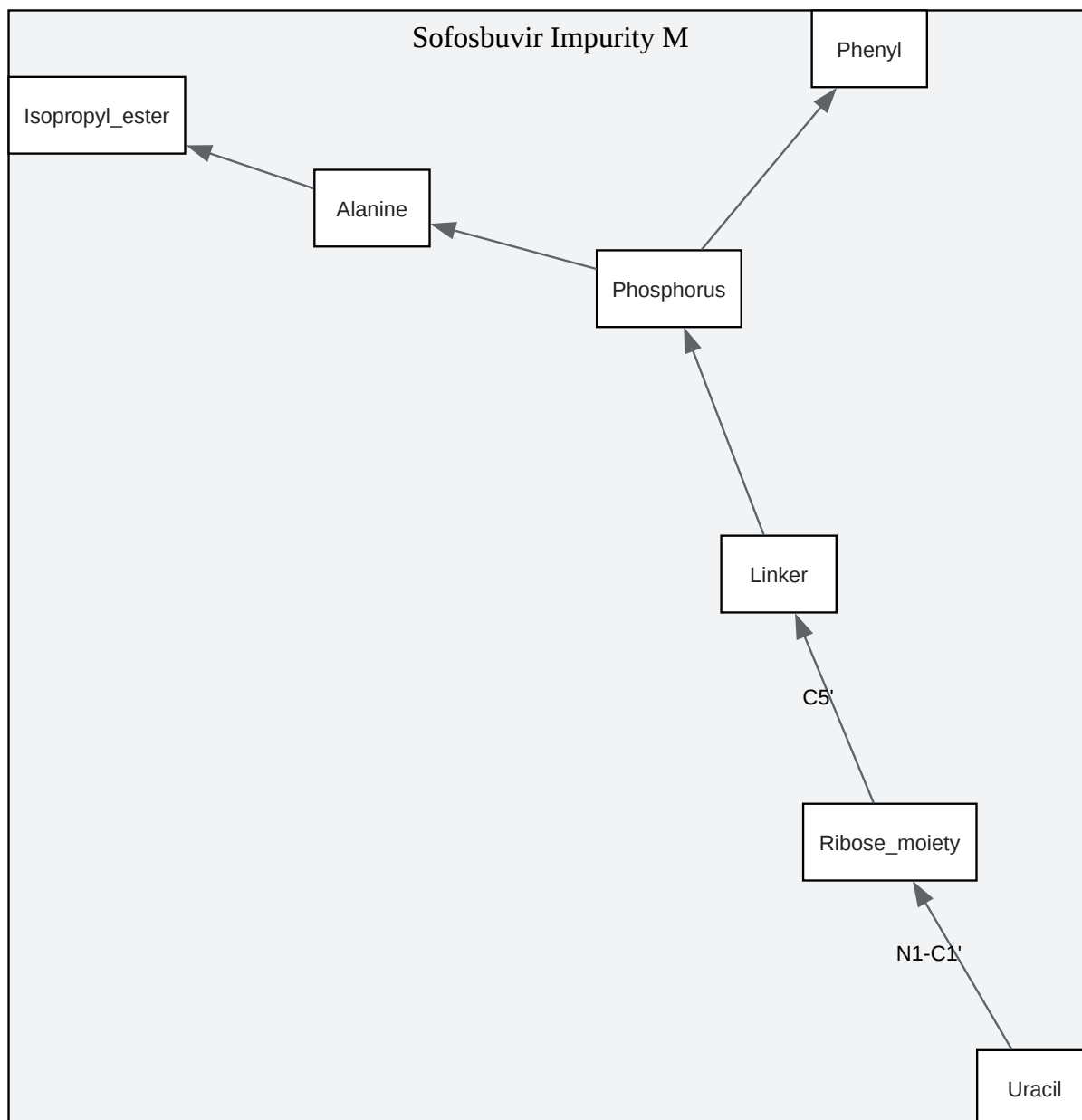
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64 (adjust for optimal signal-to-noise).
 - Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay (d1): 2 seconds.
- COSY (Correlation Spectroscopy):
 - Pulse Program: Standard COSY experiment (e.g., cosygpqf).
 - Spectral Width: Same as ^1H NMR in both dimensions.
 - Number of Scans: 4-8 per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedtgpsisp2.2).
 - ^1H Spectral Width: Same as ^1H NMR.

- ^{13}C Spectral Width: 160-180 ppm.
- Number of Scans: 8-16 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).
 - ^1H Spectral Width: Same as ^1H NMR.
 - ^{13}C Spectral Width: 200-220 ppm.
 - Number of Scans: 16-32 per increment.
 - Long-range coupling delay (d6): Optimized for a coupling constant of 8 Hz.

Data Presentation and Interpretation

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Sofosbuvir impurity M**, based on the analysis of Sofosbuvir and its known degradation products. The numbering scheme used for assignment is provided in the structure below.

Structure of **Sofosbuvir Impurity M** with Numbering:



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Figure 1. Simplified connectivity of **Sofosbuvir Impurity M**.

Table 1: Predicted ^1H NMR Chemical Shifts for **Sofosbuvir Impurity M** (in DMSO- d_6)

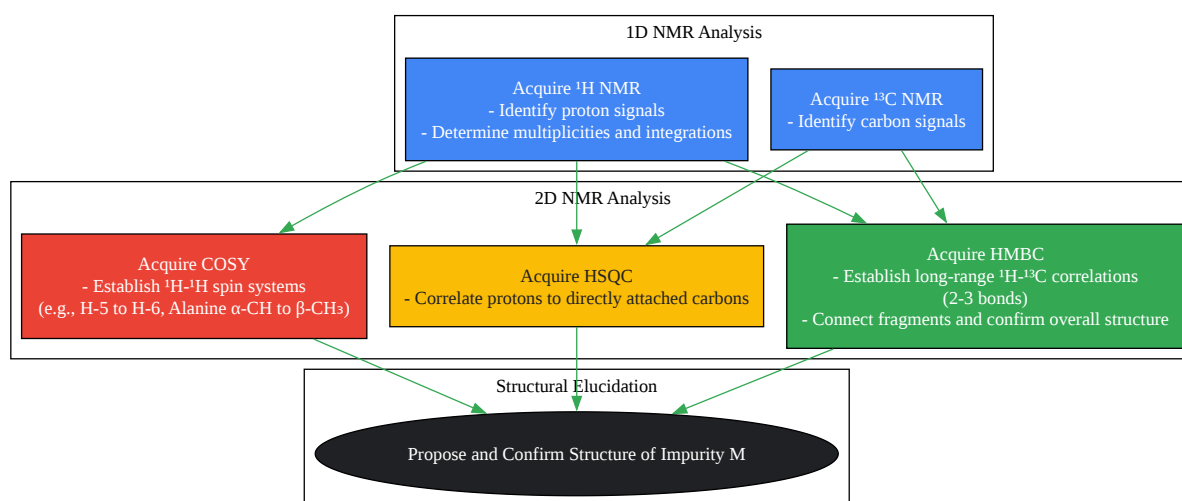
Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (Uracil)	~ 7.8	d	~ 8.0
H-5 (Uracil)	~ 5.6	d	~ 8.0
H-1'	~ 6.0	s	-
H-3'	~ 4.2	d	~ 5.0
H-5'a, H-5'b	~ 4.1 - 4.3	m	-
α -CH (Alanine)	~ 3.8	m	-
γ -CH (Isopropyl)	~ 4.8	sept	~ 6.0
Phenyl-H	~ 7.2 - 7.4	m	-
4'-CH ₃	~ 1.2	s	-
β -CH ₃ (Alanine)	~ 1.3	d	~ 7.0
δ -CH ₃ (Isopropyl)	~ 1.2	d	~ 6.0
3'-OH	~ 5.5	d	~ 5.0
4'-OH	~ 5.2	s	-
NH (Alanine)	~ 6.5	t	~ 9.0
NH (Uracil)	~ 11.4	s	-

Table 2: Predicted ¹³C NMR Chemical Shifts for **Sofosbuvir Impurity M** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (ppm)
C4 (Uracil)	~ 163
C2 (Uracil)	~ 151
C6 (Uracil)	~ 141
C5 (Uracil)	~ 102
C1'	~ 89
C4'	~ 82
C2'	~ 78
C3'	~ 70
C5'	~ 65
4'-CH ₃	~ 25
C=O (Ester)	~ 173
α-C (Alanine)	~ 50
β-C (Alanine)	~ 20
γ-C (Isopropyl)	~ 68
δ-C (Isopropyl)	~ 22
C (Phenyl, C-O)	~ 150
C (Phenyl, ortho)	~ 120
C (Phenyl, para)	~ 125
C (Phenyl, meta)	~ 130

2D NMR Analysis Workflow

The following workflow outlines the logical steps for interpreting the 2D NMR data to confirm the structure of **Sofosbuvir impurity M**.



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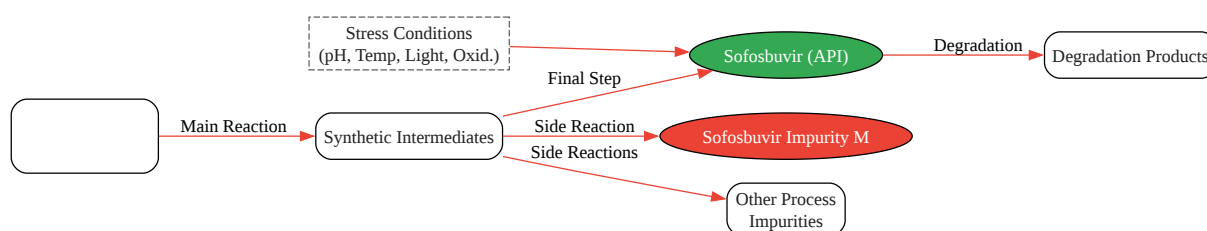
Figure 2. Workflow for NMR-based structural elucidation.

- COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. Key correlations expected are between H-5 and H-6 of the uracil ring, and within the alanine and isopropyl moieties.
- HSQC Analysis: The HSQC spectrum directly correlates each proton signal with its attached carbon. This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum.
- HMBC Analysis: The HMBC spectrum is vital for connecting the different structural fragments. Key long-range correlations would be:

- From H-1' to C2 and C6 of the uracil base, confirming the glycosidic bond.
- From H-5' to the phosphorus atom (indirectly through correlations to carbons influenced by the phosphate group).
- From the alanine protons (NH, α -CH, β -CH₃) to the phosphorus and the isopropyl ester carbons.
- From the phenyl protons to the phosphorus atom.

Signaling Pathway and Logical Relationships

The formation of impurities is often a result of side reactions or degradation pathways. The following diagram illustrates a conceptual pathway for the formation of impurities during drug synthesis and storage.



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Figure 3. Conceptual pathway of impurity formation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of **Sofosbuvir impurity M**. By following the detailed protocols and data interpretation workflow presented in this application note, researchers can confidently identify and characterize this and other related impurities. This is an essential step in ensuring the quality, safety, and regulatory compliance of Sofosbuvir drug products. The use of

advanced NMR techniques is indispensable in modern pharmaceutical analysis for impurity profiling.

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References

- [1. Sofosbuvir impurity M | 2095551-10-1 | Benchchem \[benchchem.com\]](#)
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